[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride
Description
The exact mass of the compound this compound is 343.1815255 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
17817-84-4 |
|---|---|
Molecular Formula |
C20H26ClN3 |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C20H25N3.ClH/c1-3-22(4-2)14-15-23-19-13-9-8-12-18(19)21-20(23)16-17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3;1H |
InChI Key |
ZTZZUSDXAHNGMR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3.Cl |
Canonical SMILES |
CC[NH+](CC)CCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Biological Activity
The compound [2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride is a member of the benzimidazole family, known for its diverse biological activities, particularly in pharmaceutical applications. This article reviews the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzimidazole core, which is linked to a diethylamine moiety. This structural arrangement is crucial for its biological activity, influencing its interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 6.26 ± 0.33 | Induces apoptosis |
| Compound B | HCC827 (Lung Cancer) | 20.46 ± 8.63 | DNA binding and inhibition of proliferation |
| Compound C | NCI-H358 (Lung Cancer) | 16.00 ± 9.38 | Cell cycle arrest |
These findings suggest that the benzimidazole scaffold can effectively inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle regulation .
Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain derivatives demonstrate potent antibacterial and antifungal activities, making them potential candidates for treating infections.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 12 μg/mL |
| Compound E | Escherichia coli | 15 μg/mL |
| Compound F | Candida albicans | 10 μg/mL |
The presence of specific functional groups in the benzimidazole structure enhances its interaction with microbial targets, leading to effective inhibition .
Neuropharmacological Effects
Research has indicated that certain benzimidazole derivatives possess neuropharmacological properties, potentially acting as anxiolytics or antidepressants. The mechanism often involves modulation of neurotransmitter systems.
Case Study 1: Antitumor Efficacy
A study investigated the effects of this compound on MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 6.26 μM, indicating significant cytotoxicity. Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
In another study, a series of benzimidazole derivatives were tested against various bacterial strains. The compound demonstrated MIC values ranging from 10 to 15 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli. These results highlight the potential utility of this compound in treating bacterial infections .
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds similar to [2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride exhibit potential antidepressant properties. A study demonstrated that derivatives of benzimidazole could modulate serotonin receptors, suggesting a mechanism for mood enhancement and anxiety reduction .
2. Anticancer Properties
Benzimidazole derivatives have been investigated for their anticancer effects. The compound’s ability to inhibit specific kinases involved in cancer cell proliferation has been documented, making it a candidate for further development in cancer therapeutics .
3. Neuroprotective Effects
The neuroprotective properties of benzimidazole derivatives are gaining attention. Studies have shown that these compounds may protect neuronal cells from oxidative stress and apoptosis, indicating their potential use in treating neurodegenerative diseases .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
